![molecular formula C15H19F3N2O B4422065 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide
Descripción general
Descripción
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperidine derivatives. TFMPP is a psychoactive substance that has gained popularity as a recreational drug due to its ability to produce euphoria, relaxation, and mild hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of TFMPP is not well understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. TFMPP is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, TFMPP may be able to modulate the activity of serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a number of biochemical and physiological effects in animal models. These include increased locomotor activity, decreased anxiety, and decreased aggression. TFMPP has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. TFMPP is also relatively inexpensive compared to other psychoactive compounds, making it a cost-effective tool for researchers. However, TFMPP has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, TFMPP has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
There are a number of future directions for research on TFMPP. One area of interest is the development of new treatments for anxiety and depression based on the compound's anxiolytic and antidepressant effects. Another area of interest is the study of TFMPP's effects on the brain and behavior, particularly in relation to the regulation of mood and stress. Additionally, TFMPP may be useful in the development of new psychoactive compounds that have fewer side effects and a wider therapeutic window.
Aplicaciones Científicas De Investigación
TFMPP has been extensively studied for its potential therapeutic applications in scientific research. Some of the areas where TFMPP has been researched include the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). TFMPP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful tool in the development of new treatments for these conditions.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-10-6-11(2)9-20(8-10)14(21)19-13-5-3-4-12(7-13)15(16,17)18/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMRBBKXAPZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421989.png)
![3-{[(2,4-dichlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421995.png)
![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)
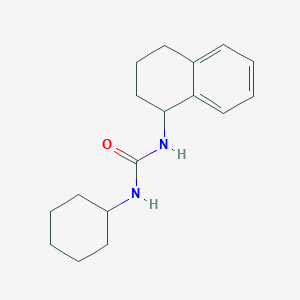
![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422014.png)
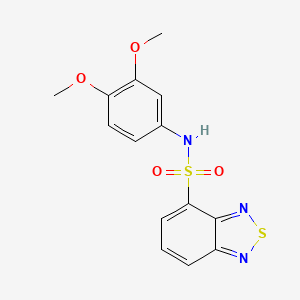

![1-allyl-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4422028.png)
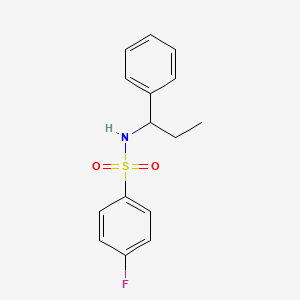
![4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
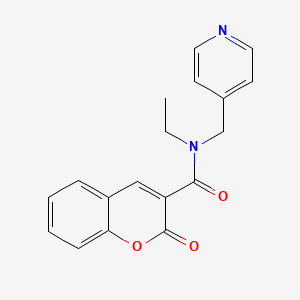
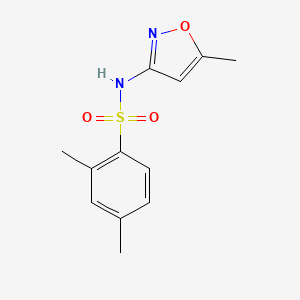
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4422079.png)